molecular formula C13H18N2O2 B1481000 3-Amino-1-(4-ethoxyindolin-1-yl)propan-1-one CAS No. 2097991-96-1

3-Amino-1-(4-ethoxyindolin-1-yl)propan-1-one

Cat. No. B1481000
CAS RN: 2097991-96-1
M. Wt: 234.29 g/mol
InChI Key: KTFIEWDSVLEYQL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 3-Amino-1-(4-ethoxyindolin-1-yl)propan-1-one is defined by its molecular formula, C13H17N2O2. It contains an indole moiety that carries an alkyl chain at the 3-position . For a detailed structural analysis, techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are typically used.

Scientific Research Applications

Antioxidant and Anticancer Activity

  • Novel derivatives of aminopropanehydrazide, structurally similar to 3-Amino-1-(4-ethoxyindolin-1-yl)propan-1-one, have shown significant antioxidant and anticancer activities. These compounds exhibited higher antioxidant activity compared to ascorbic acid and demonstrated cytotoxicity against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines (Tumosienė et al., 2020).

Inhibition of Carbon Steel Corrosion

  • Tertiary amines synthesized from 1,3-di-amino-propan-2-ol showed inhibitive performance on carbon steel corrosion, suggesting applications in materials science to enhance metal durability and resistance (Gao et al., 2007).

Antimicrobial Activities

  • Some newly synthesized 1,2,4-triazole derivatives, which share functional groups with the compound of interest, were found to possess good or moderate antimicrobial activities against a variety of test microorganisms (Bektaş et al., 2007).

Electrochemical Amino-Oxygenation

  • The electrochemical amino-oxygenation of styrenes for synthesizing indolines, a process potentially applicable for derivatives of 3-Amino-1-(4-ethoxyindolin-1-yl)propan-1-one, highlights an environmentally benign means of chemical synthesis (Liang et al., 2016).

Conformational Analyses

  • Research on 2-amino-N-(dimethylphenoxyethyl)propan-1-ol derivatives provides insights into the conformational preferences of similar compounds, which can influence their reactivity and interactions (Nitek et al., 2020).

properties

IUPAC Name

3-amino-1-(4-ethoxy-2,3-dihydroindol-1-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-2-17-12-5-3-4-11-10(12)7-9-15(11)13(16)6-8-14/h3-5H,2,6-9,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTFIEWDSVLEYQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1CCN2C(=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-1-(4-ethoxyindolin-1-yl)propan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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